(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
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Overview
Description
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a complex organic compound with the molecular formula C32H32N2O. It is known for its unique structure, which includes an amino group, a dibenzylamino group, and a diphenylhexenone moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including antiviral and anti-inflammatory treatments.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or inflammation, thereby exerting its antiviral or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,N-bis(phenylmethyl)-1,3-oxazole-5-carboxamide: Shares structural similarities but differs in its oxazole ring and carboxamide group.
5-Aminosalicylic acid (5-ASA): Known for its anti-inflammatory properties, used in the treatment of inflammatory bowel disease.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile intermediate in drug synthesis .
Properties
Molecular Formula |
C32H32N2O |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
InChI |
InChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2 |
InChI Key |
IVYLNCUETJNNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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